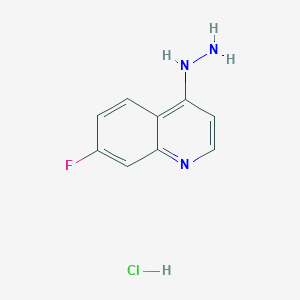

7-Fluoro-4-hydrazinylquinoline hydrochloride

CAS No.: 1172943-36-0

Cat. No.: VC15963707

Molecular Formula: C9H9ClFN3

Molecular Weight: 213.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1172943-36-0 |

|---|---|

| Molecular Formula | C9H9ClFN3 |

| Molecular Weight | 213.64 g/mol |

| IUPAC Name | (7-fluoroquinolin-4-yl)hydrazine;hydrochloride |

| Standard InChI | InChI=1S/C9H8FN3.ClH/c10-6-1-2-7-8(13-11)3-4-12-9(7)5-6;/h1-5H,11H2,(H,12,13);1H |

| Standard InChI Key | PGLATNDHHSLNDL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CN=C2C=C1F)NN.Cl |

Introduction

Chemical Structure and Nomenclature

7-Fluoro-4-hydrazinylquinoline hydrochloride belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine moiety. The compound features a fluorine atom at the 7th position and a hydrazinyl group (–NH–NH₂) at the 4th position, with the hydrochloride salt forming a stable crystalline solid. Its systematic IUPAC name is 7-fluoro-4-hydrazinylquinoline hydrochloride, with the molecular formula C₉H₉ClFN₃ and a molecular weight of 213.64 g/mol. The hydrochloride counterion improves aqueous solubility, critical for biological applications .

Synthesis and Characterization

Synthetic Routes

The synthesis involves a two-step process derived from methods described in patent CN111362872A :

-

Precursor Preparation: 4,7-Difluoroquinoline is synthesized via cyclization of fluorinated aniline derivatives with malonate esters under reflux conditions.

-

Hydrazine Substitution: The 4-fluoro group undergoes nucleophilic substitution with hydrazine hydrate in ethanol at 80°C for 12 hours, followed by HCl treatment to precipitate the hydrochloride salt.

Key reaction parameters:

-

Temperature: 80°C (reflux)

-

Solvent: Anhydrous ethanol

Spectroscopic Characterization

Advanced analytical techniques confirm structure and purity:

| Technique | Key Features |

|---|---|

| ¹H NMR | δ 8.72 (d, J=5.1 Hz, H-2), δ 7.89 (dd, J=9.0, 2.7 Hz, H-8), δ 4.21 (s, NH₂) |

| ¹⁹F NMR | δ -112.5 ppm (C7–F) |

| IR | 3350 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N quinoline) |

| HPLC-UV | >99% purity (λ=254 nm, C18 column) |

The hydrochloride form shows distinct Cl⁻ counterion signals in ion chromatography .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits improved solubility compared to the free base:

| Property | Value |

|---|---|

| Water solubility | 12.7 mg/mL (25°C) |

| logP (octanol/water) | 1.45 |

| Melting point | 268–270°C (decomp.) |

| Thermal stability | Stable below 150°C |

The C–F bond (bond energy 485 kJ/mol) confers oxidative stability, while the hydrazinyl group enables pH-dependent reactivity .

Biological Activities and Mechanisms

Antileishmanial Activity

Structural analogs of 7-fluoro-4-hydrazinylquinoline hydrochloride demonstrate potent activity against Leishmania species:

| Compound | IC₅₀ (L. braziliensis) | Selectivity Index (Macrophages) |

|---|---|---|

| Chloro analog 6 | 30 ng/mL | >100 |

| Chloro analog 7 | 20 ng/mL | >150 |

Mechanistic studies suggest nitric oxide synthase induction and direct inhibition of parasite trypanothione reductase .

Cytotoxicity Profile

Selective toxicity is observed in murine macrophage models:

Applications and Future Directions

Pharmaceutical Development

The compound’s dual antileishmanial/antimicrobial activity positions it as a lead candidate for:

-

Topical formulations for cutaneous leishmaniasis

-

Combination therapies with existing antitubercular drugs

Chemical Biology Probes

Structural features enable applications in:

-

Fluorescent tagging (quinoline π-system)

-

Metal coordination chemistry (hydrazine moiety)

Synthetic Challenges

Key optimization targets include:

-

Scaling synthesis via continuous flow reactors (current batch yield: 85%)

-

Deuterated analogs for metabolic studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume